molecular formula C8H8O3 B1675948 Mandelic acid CAS No. 90-64-2

Mandelic acid

Cat. No. B1675948
CAS RN: 90-64-2
M. Wt: 152.15 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-N
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Description

Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C6H5CH(OH)CO2H. It is a white crystalline solid that is soluble in water and polar organic solvents . It is a useful precursor to various drugs . The molecule is chiral and the racemic mixture is known as paramandelic acid . It is derived from bitter almonds and has been studied for use with acne .


Molecular Structure Analysis

Mandelic acid is a 2-hydroxy monocarboxylic acid that is acetic acid in which two of the methyl hydrogens are substituted by phenyl and hydroxyl groups . The InChI is InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11) . The Canonical SMILES is C1=CC=C(C=C1)C(C(=O)O)O .


Chemical Reactions Analysis

Mandelic acid is a substrate or product of several biochemical processes called the mandelate pathway . It has been used in the production of ®-(-)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations .


Physical And Chemical Properties Analysis

Mandelic acid has a molar mass of 152.149 g·mol−1 . It has a density of 1.30 g/cm3 . The melting point is 119 °C (246 °F; 392 K) for the optically pure form . The boiling point is 321.8 °C (611.2 °F; 595.0 K) . It is soluble in water at 15.87 g/100 mL . It is also soluble in diethyl ether, ethanol, isopropanol .

Scientific Research Applications

  • Biotechnology and Biocatalysis : Mandelic acid and its derivatives are significant in biotechnology, particularly in the degradation pathways of aromatic compounds. The enzymes involved in mandelic acid degradation, such as mandelate racemase and S-mandelate dehydrogenase, are utilized in biocatalysis, kinetic resolution, and synthesis of chiral compounds. This makes mandelic acid a vital component in the construction of new metabolic pathways and in the synthesis of drugs and stereochemical research (Wang et al., 2022).

  • Material Science and Nanotechnology : Mandelic acid derivatives have been used to create chiral gels that demonstrate significant birefringence and are capable of generating circularly polarized luminescence signals. These materials, when combined with luminescent carbon nanodots, can cover the entire visible range and have potential applications in biomedical research (Reddy et al., 2022).

  • Production of Optically Pure Mandelic Acids : Mandelic acid is a valuable building block for pharmaceutical chemistry. Biocatalytic processes for producing optically pure mandelic acids and their analogues have been developed, utilizing various enzymatic methods such as nitrile hydrolysis, ester hydrolysis, and ketone reduction. These processes offer advantages over chemical methods, especially in terms of enantioselectivity and environmental impact (Martínková & Křen, 2018).

  • Green Synthesis in Pharmaceutical Industry : Mandelic acid is pivotal in the synthesis of various pharmaceuticals. Microbial and enzymatic catalysis methods have been explored for the green synthesis of (R)-(-)-mandelic acid, offering a sustainable alternative to chemical synthesis. These methods have been shown to yield optically pure mandelic acid, crucial for pharmaceutical applications (Singh & Sambyal, 2022).

  • Analytical Chemistry and Chromatography : Mandelic acid has been investigated as an eluent for separating inorganic cations, including transition metals, lanthanides, and actinides. Its properties make it suitable for dynamic ion-exchange and hydrophobic interaction chromatography, demonstrating its versatility in analytical applications (Elchuk et al., 1991).

Future Directions

The global mandelic acid market size is projected to reach approximately USD XX Million by the end of 2032 . The market is expected to expand at a CAGR of XX% during the forecast period (2024-2032) . Biotechnological strategies for the production of ®-(-)-mandelic acid through microbial biotransformation and enzymatic catalysis are being focused on .

properties

IUPAC Name

2-hydroxy-2-phenylacetic acid
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InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IWYDHOAUDWTVEP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
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Related CAS

32518-00-6, Array
Record name Poly(mandelic acid)
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DSSTOX Substance ID

DTXSID6023234
Record name Mandelic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS]
Record name Benzeneacetic acid, .alpha.-hydroxy-
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Vapor Pressure

0.0000164 [mmHg]
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Product Name

Mandelic Acid

CAS RN

90-64-2, 611-72-3
Record name Mandelic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36,300
Citations
J Lin, QS Hu, MH Xu, L Pu - Journal of the American Chemical …, 2002 - ACS Publications
… mandelic acid enhances the fluorescence intensity of the (S,S)-sensor significantly more than (R)-mandelic acid … (R,R)-sensors with mandelic acid. The enantioselectivity in fluorescence …
Number of citations: 163 pubs.acs.org
K Yamamoto, K Oishi, I Fujimatsu… - Applied and …, 1991 - Am Soc Microbiol
… -(-)-mandelic acid-producing activity. The R-(-)-mandelic acid formed from mandelonitrile by resting … As R-(-)-mandelic acid was produced from racemic mandelonitrile in a yield of 91%, …
Number of citations: 213 journals.asm.org
HG Brittain - Analytical Profiles of Drug Substances and Excipients, 2002 - Elsevier
Publisher Summary This chapter focuses on the drug mandelic acid. When precipitated from aqueous solutions, mandelic acid is obtained as orthorhombic plates. The calcium and …
Number of citations: 12 www.sciencedirect.com
JK Whitesell, D Reynolds - The Journal of Organic Chemistry, 1983 - ACS Publications
… mandelic acid was employed under the same conditions was consistent with unreacted menthol and a mandelic acid … an intramolecular esterification of mandelic acid anhydride. (11) …
Number of citations: 170 pubs.acs.org
L Martínková, V Křen - Applied microbiology and biotechnology, 2018 - Springer
The aim of this study is to summarize the current progress in the design of biocatalytic processes applicable for the production of optically pure mandelic acids and their analogues. …
Number of citations: 36 link.springer.com
R Choińska, K Dąbrowska, R Świsłocka… - Mini Reviews in …, 2021 - ingentaconnect.com
… This review aims to present an overview on the antioxidant, and antimicrobial properties of two popular members of AHAs: mandelic acid (MA) – an arylalkyl AHA containing phenyl …
Number of citations: 14 www.ingentaconnect.com
C Walling, K Amarnath - Journal of the American Chemical …, 1982 - ACS Publications
… We conclude that the portion of mandelic acid oxidation not intercepted by hydroxyl radical trapsrepresents a cage reaction of newly formed hydroxyl radicals and not the intervention of …
Number of citations: 103 pubs.acs.org
RV Singh, K Sambyal - Critical Reviews in Biotechnology, 2023 - Taylor & Francis
… (R)-(-)-mandelic acid is an important … R)-(-)-mandelic acid has been undertaken mainly through the chemical route. However, chemical synthesis of optically pure (R)-(-)-mandelic acid is …
Number of citations: 5 www.tandfonline.com
N Dastbaravardeh, T Toba, ME Farmer… - Journal of the American …, 2015 - ACS Publications
… Our efforts to achieve the monoselectivity of the olefination of mandelic acid 1a centered on … sufficient reactivity with challenging substrates such as mandelic acid. On the other hand, …
Number of citations: 69 pubs.acs.org
C Mateo, A Chmura, S Rustler, F van Rantwijk… - Tetrahedron …, 2006 - Elsevier
Benzaldehyde was converted into enantiomerically pure (S)-mandelic acid by sequential HCN addition and hydrolysis in the presence of a cross-linked enzyme aggregate composed of …
Number of citations: 178 www.sciencedirect.com

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